molecular formula C7H15Cl2N B3014459 (1-Chlorocyclohexyl)methanamine hydrochloride CAS No. 42009-83-6

(1-Chlorocyclohexyl)methanamine hydrochloride

Cat. No.: B3014459
CAS No.: 42009-83-6
M. Wt: 184.1
InChI Key: FSSXWWQPMSZPRH-UHFFFAOYSA-N
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Description

(1-Chlorocyclohexyl)methanamine hydrochloride is a cyclohexane derivative featuring a chlorine substituent at the 1-position and a methanamine group, forming a hydrochloride salt. The compound’s molecular formula is C₇H₁₃ClN·HCl (C₇H₁₄Cl₂N), with an average molecular weight of 196.06 g/mol. Its structure combines a lipophilic cyclohexyl ring with a polar amine group, making it suitable for applications in medicinal chemistry and organic synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chlorocyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXWWQPMSZPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorocyclohexyl)methanamine hydrochloride typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (1-Chlorocyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form cyclohexylmethanamine.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include cyclohexylmethanol, cyclohexylmethylamine, and cyclohexylmethylthiol.

    Oxidation Reactions: Products include cyclohexanone and cyclohexanal.

    Reduction Reactions: The major product is cyclohexylmethanamine.

Scientific Research Applications

Chemistry: (1-Chlorocyclohexyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of chlorinated amines on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of (1-Chlorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Cyclopentylmethanamine Hydrochloride ()

  • Structure : Cyclopentane ring with a methanamine hydrochloride group.
  • Molecular Formula : C₆H₁₁ClN·HCl (C₆H₁₂Cl₂N).
  • Molecular Weight : 170.09 g/mol.
  • Key Differences :
    • Smaller cyclopentane ring increases ring strain but reduces steric hindrance compared to cyclohexane.
    • Lower molecular weight (170.09 vs. 196.06 g/mol) may enhance solubility in polar solvents.
  • Applications : Used in peptide synthesis and as a building block for pharmaceuticals.

(1-(Methylamino)cyclohexyl)methanol Hydrochloride ()

  • Structure: Cyclohexane with a methylamino group and a methanol substituent.
  • Molecular Formula: C₈H₁₈ClNO.
  • Molecular Weight : 179.69 g/mol.
  • Key Differences: Presence of a hydroxyl (-OH) group increases hydrophilicity.
  • Applications : Intermediate in the synthesis of bioactive molecules with central nervous system activity.

1-Cyclohexyl-2-propanamine Hydrochloride ()

  • Structure : Cyclohexane linked to a 2-propanamine chain.
  • Molecular Formula : C₉H₁₉ClN.
  • Molecular Weight : 180.71 g/mol.
  • Key Differences :
    • Longer alkyl chain (propanamine) enhances flexibility and may improve membrane permeability.
    • Higher carbon content increases lipophilicity compared to the target compound.
  • Applications: Potential use in anticonvulsant or analgesic drug development.

1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine Hydrochloride ()

  • Structure : Aromatic phenyl ring with chloro, ethoxy, and methoxy substituents.
  • Molecular Formula: C₁₀H₁₅Cl₂NO₂.
  • Molecular Weight : 252.14 g/mol.
  • Additional ethoxy and methoxy groups increase steric bulk and electron density.
  • Applications : Likely used in kinase inhibitor or antimicrobial agent synthesis.

1-(1-Methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine Hydrochloride ()

  • Structure : Methoxy and tetramethyl-substituted cyclohexane with methanamine.
  • Molecular Formula: C₁₂H₂₅ClNO.
  • Molecular Weight : 242.79 g/mol.
  • Key Differences :
    • Methoxy and methyl groups enhance steric shielding, possibly reducing metabolic degradation.
    • Higher molecular weight (242.79 vs. 196.06 g/mol) may impact pharmacokinetics.
  • Applications : Candidate for drug delivery systems due to modified lipophilicity.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
(1-Chlorocyclohexyl)methanamine hydrochloride C₇H₁₄Cl₂N 196.06 Chlorocyclohexyl + methanamine Medicinal chemistry, organic synthesis
Cyclopentylmethanamine hydrochloride C₆H₁₂Cl₂N 170.09 Cyclopentane + methanamine Peptide synthesis
(1-(Methylamino)cyclohexyl)methanol HCl C₈H₁₈ClNO 179.69 Cyclohexyl + methylamino + methanol CNS drug intermediates
1-Cyclohexyl-2-propanamine hydrochloride C₉H₁₉ClN 180.71 Cyclohexyl + propanamine Analgesic development
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine HCl C₁₀H₁₅Cl₂NO₂ 252.14 Aromatic + multiple substituents Kinase inhibitors
1-(1-Methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine HCl C₁₂H₂₅ClNO 242.79 Methoxy + tetramethyl cyclohexane Drug delivery systems

Research Findings and Implications

  • Solubility Trends : Hydrochloride salts generally exhibit high water solubility. Bulkier substituents (e.g., tetramethylcyclohexyl in ) reduce solubility compared to simpler analogs like the target compound.
  • Reactivity : Chlorine in the target compound may enhance electrophilic substitution reactivity, whereas methoxy groups in analogs () stabilize charges via resonance.
  • Biological Activity : While the target compound’s bioactivity is unspecified, cyclohexylamine derivatives are frequently explored for neurological applications (e.g., GABA transporter inhibition, as seen in ).

Biological Activity

(1-Chlorocyclohexyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom attached to a cyclohexyl ring, which influences its biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C7_7H12_{12}ClN·HCl
  • Molecular Weight : 179.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine substitution enhances binding affinity, potentially modulating the activity of neurotransmitter systems and influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, affecting physiological responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Comparison AntibioticZone (mm)
E. coli15Gentamicin16
Staphylococcus aureus18Gentamicin19

Antitumor Activity

In another study focused on cancer cell lines, this compound derivatives showed promising results in inhibiting cell proliferation:

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A54920.46 ± 8.63

These findings suggest that modifications to the compound can enhance its antitumor properties, warranting further investigation into structure-activity relationships (SAR).

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial. Toxicological assessments indicate that chlorinated compounds can exhibit hepatotoxic effects; therefore, careful evaluation in preclinical models is necessary to ascertain safety margins .

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